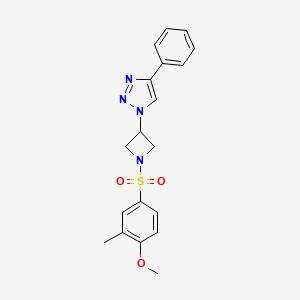

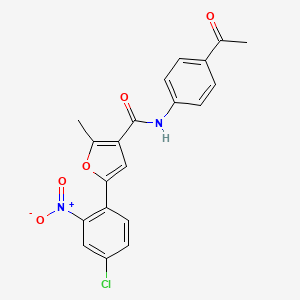

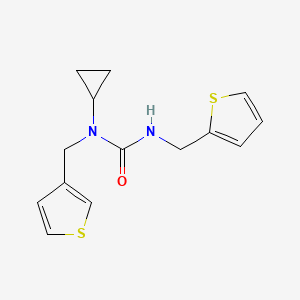

1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Histone methyltransferases play a critical role in the regulation of gene expression and chromatin structure. G9a is a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9), which is associated with transcriptional repression. Aberrant expression of G9a has been linked to various diseases, including cancer, neurodegenerative disorders, and viral infections. CPI-455 is a small molecule inhibitor of G9a that has shown potent and selective activity in preclinical studies.

科学的研究の応用

Synthesis and Characterization

Research by Inoue, Yasuda, and Hori (1978) explored the reaction of thio-substituted cyclopropenium ions, which are structurally related to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. Their work led to the formation of N,N′-dicyclopropenylidene urea derivatives in organic solvents, contributing to the understanding of cyclopropenium ion reactions and their derivatives (Shinichi Inoue, Gorou Yasuda, Takuya Hori, 1978).Cyclopropanation and Organocatalysis

Cheng et al. (2011) described an organocatalytic asymmetric cyclopropanation using C2-symmetric urea as a hydrogen-bond catalyst. This method, relevant to this compound, allows efficient access to 1,2,3-trisubstituted cyclopropane derivatives. It highlights the potential of such compounds in asymmetric synthesis and organocatalysis (Ying Cheng, Jing An, Liang-Qiu Lu, et al., 2011).Potential in Biochemistry and Pharmacology

The work of Ricci and Bertoletti (2009) on urea derivatives, including molecules similar to this compound, indicates their role as positive regulators of cell division and differentiation. This research suggests a potential application in biochemistry and pharmacology, particularly in plant morphogenesis and cytokinin-like activity (A. Ricci, C. Bertoletti, 2009).Role in Molecular Devices and Complexation

Lock et al. (2004) researched urea-linked cyclodextrins, which are structurally related to this compound. Their studies on the photoisomerization of stilbene and its interaction with urea cyclodextrins have implications for the self-assembly of molecular devices and complexation studies (J. Lock, B. May, P. Clements, et al., 2004).

特性

IUPAC Name |

1-cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-8-13-2-1-6-19-13)16(12-3-4-12)9-11-5-7-18-10-11/h1-2,5-7,10,12H,3-4,8-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUJTQOTIGRYMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)

![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)